molecular formula C6H5BrClNO B572714 (4-Bromo-6-chloropyridin-2-yl)methanol CAS No. 1266119-15-6

(4-Bromo-6-chloropyridin-2-yl)methanol

Cat. No.: B572714
CAS No.: 1266119-15-6
M. Wt: 222.466
InChI Key: RQPGWQOUQRIDKY-UHFFFAOYSA-N
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Description

(4-Bromo-6-chloropyridin-2-yl)methanol is a halogenated heterocyclic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination and chlorination of 2-pyridinemethanol under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-6-chloropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-6-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, potentially leading to inhibitory or stimulatory effects on biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-6-chloropyridin-2-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation provides a versatile platform for further functionalization and exploration of its chemical and biological properties .

Properties

IUPAC Name

(4-bromo-6-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGWQOUQRIDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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